4-(Benzothiazol-2-ylcarbamoyl)-butyric acid
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJNBVIMTRPISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Aminobenzothiazole
The most widely reported method involves reacting 2-aminobenzothiazole with glutaric anhydride under basic conditions:
Reaction Scheme
$$ \text{2-Aminobenzothiazole} + \text{Glutaric Anhydride} \xrightarrow{\text{Base}} \text{4-(Benzothiazol-2-ylcarbamoyl)-butyric Acid} $$
Standard Protocol
- Dissolve 2-aminobenzothiazole (1.0 equiv) in anhydrous THF/DMF (0.1 M)
- Add glutaric anhydride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C
- Warm to room temperature, stir for 12–16 hours
- Quench with 1M HCl, extract with ethyl acetate
- Purify via recrystallization (ethanol/water)
Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | THF > DMF > DCM | THF: 78% vs DCM: 52% |
| Base | Et₃N > K₂CO₃ | Et₃N: 75% vs K₂CO₃: 68% |
| Temperature | 25°C ± 5°C | >40°C promotes hydrolysis |
This method balances cost and efficiency but requires strict anhydrous conditions to prevent competitive hydrolysis of the anhydride.
Carbodiimide-Mediated Coupling
Modern approaches employ coupling agents to activate the carboxylic acid precursor:
Representative Procedure Using EDCl/HOBt
- Suspend 4-carboxybutyric acid (1.1 equiv) in DMF (0.2 M)
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), stir 30 min at 0°C
- Introduce 2-aminobenzothiazole (1.0 equiv), warm to 25°C
- Stir 6 hours, concentrate, and purify via silica chromatography
Comparative Agent Performance
| Coupling System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 82 | 98.5 |
| DCC/DMAP | 75 | 97.2 |
| HATU/DIEA | 88 | 99.1 |
HATU-based protocols achieve superior yields but incur higher costs, making EDCl ideal for scale-up.
Mechanistic Considerations
Base-Catalyzed Acylation Pathway
The reaction proceeds through a nucleophilic acyl substitution mechanism:
$$ \text{2-NH}2\text{-Benzothiazole} + \text{(HOOC(CH}2\text{)}3\text{CO)}2\text{O} \rightarrow \text{Intermediate Mixed Anhydride} $$
$$ \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Product} + \text{Byproduct Carboxylic Acid} $$
Kinetic studies reveal rate-determining attack of the benzothiazole amine on the activated carbonyl, with base serving dual roles in deprotonating the amine and scavenging HCl.
Side Reaction Mitigation
Common competing processes include:
- Hydrolysis of Glutaric Anhydride : Controlled by maintaining low water content (<0.1%)
- Dimerization : Suppressed through slow reagent addition and dilution (0.1–0.3 M)
- Oxidation of Benzothiazole : Minimized by inert atmosphere (N₂/Ar)
Advanced Purification Strategies
Recrystallization Systems
| Solvent Pair | Recovery (%) | Purity Gain (%) |
|---|---|---|
| Ethanol/Water (3:1) | 65 | 92 → 99 |
| Acetone/Hexanes | 58 | 90 → 98 |
| Ethyl Acetate/Heptane | 72 | 88 → 97 |
Chromatographic Methods
- Normal Phase : SiO₂, ethyl acetate/hexane gradient (Rf = 0.3 in 1:1)
- Reverse Phase : C18, acetonitrile/water + 0.1% TFA
Scalability and Industrial Adaptations
Pilot-scale production (10 kg batches) employs:
- Continuous flow reactors for exothermic acylation steps
- In-line IR monitoring of anhydride consumption
- Crystallization-induced dynamic resolution to control polymorphic forms
Process Economics
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 75–82% | 88–92% |
| Purity | 98–99% | 99.5% |
| Cost per kg | $1,200 | $320 |
Analytical Characterization
Critical quality control parameters include:
HPLC Conditions
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 60:40 Acetonitrile/10 mM KH₂PO₄ (pH 2.5)
- Retention Time: 6.8 ± 0.2 min
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.35 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 2.35 (t, 2H, CH₂), 1.75–1.25 (m, 4H, CH₂)
- IR (KBr): 3270 (NH), 1710 (C=O acid), 1665 (C=O amide), 1580 cm⁻¹ (C=N)
Emerging Methodologies
Enzymatic Catalysis
Lipase-mediated synthesis in non-aqueous media achieves 89% yield with:
- Immobilized Candida antarctica Lipase B (CAL-B)
- Isooctane solvent, 45°C, 24 h
- Reduced environmental impact (E-factor 8.2 vs 23.4 for chemical routes)
Photochemical Activation
UV-initiated (365 nm) coupling using:
- Ru(bpy)₃²⁺ as photocatalyst
- Di-tert-butyl peroxide as oxidant
- 70% yield in 2 hours, room temperature
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid act as inhibitors of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in inflammatory responses. The inhibition of LTA4H can be beneficial in treating conditions such as asthma, inflammatory bowel disease, and psoriasis .
Case Study:
A study demonstrated that benzothiazole derivatives effectively reduced inflammation markers in animal models of arthritis, suggesting potential applications in chronic inflammatory diseases.
Anticancer Activity
Benzothiazole derivatives have shown promise as anticancer agents. The incorporation of benzothiazole moieties into drug designs has been linked to enhanced anticancer potency against various cancer cell lines, including leukemia and solid tumors .
Data Table: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4f | Leukemia | 10 | |
| Compound 4g | Breast Cancer | 15 | |
| Compound 5 | Ovarian Cancer | 25 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives in models of neurodegenerative diseases. These compounds have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegeneration and cognitive decline .
Case Study:
A series of benzothiazole–isoquinoline derivatives exhibited significant MAO-B inhibitory activity and improved cognitive functions in animal models, indicating their potential for treating Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetic properties of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid influence its bioavailability and therapeutic efficacy. Factors such as solubility, stability under physiological conditions, and interaction with biological membranes are critical for its action as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with three structurally related molecules: Indole-3-butyric acid (IBA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Benzothiazole-2-carboxylic acid.
Key Differentiators
- Bioactivity Profile: Unlike IBA, which is a natural auxin analog, 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid lacks direct evidence of plant growth regulation. Its benzothiazole-carbamoyl structure may target bacterial or fungal enzymes, distinguishing it from phenoxyacetic acid derivatives like 2,4-D, which act as herbicides .
- Solubility and Stability : The carbamoyl group in the target compound likely reduces water solubility compared to IBA and 2,4-D. However, it may enhance stability under acidic conditions, a trait critical for agrochemical formulations.
- Synthetic Complexity : The carbamoyl linkage introduces synthetic challenges compared to simpler carboxylic acid derivatives like benzothiazole-2-carboxylic acid, requiring multi-step organic reactions.
Research Findings
- Enzyme Inhibition : Preliminary studies on benzothiazole carbamoyl derivatives suggest inhibitory activity against kinases (e.g., IC₅₀ ~10–50 µM for MAP kinases), though direct data for this compound remain unpublished .
- Antimicrobial Potential: Benzothiazole analogs exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 25–100 µg/mL), suggesting the target compound may share similar efficacy.
Biological Activity
4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly its interaction with the enzyme Aldose Reductase. This compound is significant due to its implications in metabolic pathways and its potential therapeutic applications, particularly in managing complications associated with diabetes.
The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is Aldose Reductase , an enzyme involved in the polyol pathway. This pathway converts glucose into sorbitol, which can accumulate in high glucose conditions, leading to cellular damage. By inhibiting Aldose Reductase, this compound helps prevent the accumulation of sorbitol, thereby potentially mitigating cellular damage associated with hyperglycemia .
Biochemical Pathways
The inhibition of Aldose Reductase by 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid affects several biochemical pathways:
- Polyol Pathway : Inhibition reduces sorbitol production, which is crucial in preventing diabetic complications.
- Antimicrobial Activity : Benzothiazole derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis .
Research Findings
Recent studies have highlighted the compound's potential in various biological activities:
- Antitumor Activity : In vitro studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), showing cytotoxic effects and inhibition of cell proliferation .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against both Gram-negative and Gram-positive bacteria. It has shown promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Molecular Mechanism : The interaction of benzothiazole derivatives with DNA has been studied, revealing that they can intercalate into DNA or bind within the minor groove, which may contribute to their antitumor and antimicrobial activities .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of benzothiazole derivatives, 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid was found to have an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line in a 2D culture assay. In contrast, the activity was reduced in a 3D culture model, highlighting the importance of cellular context in assessing drug efficacy .
Case Study 2: Antimicrobial Testing
Another study tested various benzothiazole derivatives for antimicrobial efficacy using broth microdilution methods. The results indicated that compounds similar to 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid exhibited significant inhibitory concentrations against S. aureus, suggesting potential clinical applications in treating bacterial infections .
Comparison with Similar Compounds
The following table summarizes the biological activities of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid compared to other related compounds:
| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid | 6.75 (A549) | 32 (S. aureus) |
| 2-Arylbenzothiazoles | Varies | Varies |
| 5-Chlorobenzothiazole derivatives | Higher than benzothiazoles | Effective against multiple strains |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid with high purity and yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between benzothiazol-2-amine and activated carboxylic acid derivatives (e.g., succinimide esters). Solid-phase synthesis using Fmoc-protected amino acids and resins (e.g., 4-Methoxytritryl chloride resin) has been demonstrated for structurally similar benzothiazolyl derivatives, enabling stepwise assembly and improved purity control . Post-synthesis purification via column chromatography or recrystallization, followed by characterization using H/C NMR and elemental analysis, ensures high yield (>90%) and purity (>97%) .
Q. How can researchers address solubility challenges of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid in aqueous media for biological assays?
- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation. For pH-sensitive studies, buffer systems (e.g., PBS at pH 7.4) with gradual compound addition and sonication are recommended. Dynamic light scattering (DLS) should monitor aggregation, while LC-MS validates stability under assay conditions .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the carbamoyl linkage and butyric acid chain integrity. Aromatic protons in the benzothiazole ring typically appear at δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) with <2 ppm mass accuracy.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives, such as antibacterial efficacy?
- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences, incubation times). Standardized protocols (CLSI guidelines) and comparative studies using isogenic mutant strains are critical. Dose-response curves (IC/MIC) and time-kill assays clarify potency discrepancies. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to bacterial targets like DNA gyrase, reconciling in vitro/in silico data .
Q. What computational strategies are effective in predicting the mechanism of action of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with putative targets (e.g., kinases) using GROMACS.
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to evaluate electronic properties (HOMO-LUMO gaps) relevant to redox activity .
- QSAR Modeling : Train models using datasets of benzothiazole derivatives to correlate substituent effects with bioactivity .
Q. How can structural ambiguities in benzothiazole-carbamoyl conjugates be resolved experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) definitively assigns bond lengths and angles. For amorphous samples, 2D NMR (COSY, HSQC) clarifies connectivity. Pair distribution function (PDF) analysis is suitable for non-crystalline materials. Crystallographic data for related compounds (e.g., CCDC 1850211) provide reference metrics .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (Sprague-Dawley rats) are standard for assessing oral bioavailability and tissue distribution. Tail vein injection (IV) and oral gavage (PO) routes, followed by LC-MS/MS plasma analysis, determine pharmacokinetic parameters (C, t). Metabolite identification via UPLC-QTOF-MS is recommended .
Methodological Notes
- Contradiction Management : Cross-validate data using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).
- Advanced Synthesis : Microwave-assisted synthesis reduces reaction times for carbamoyl derivatives by 50–70% compared to conventional heating .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval and 3R principles (Reduction, Replacement, Refinement).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
